

Application Note: Synthesis of 2-Methoxy-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 2-Methoxy-3-nitrobenzoic acid

CAS No.: 40751-88-0

Cat. No.: B1589778

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Strategic Route Analysis and High-Purity Protocol Abstract

This application note details the synthetic pathway for **2-Methoxy-3-nitrobenzoic acid** (CAS 40751-88-0), a critical intermediate in the synthesis of peptide deformylase inhibitors and pyrrolo[2,1-c][1,4]benzodiazepines (PBDs).^{[1][2]} While o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is often cited in similar aromatic functionalizations, this guide addresses the regiochemical constraints that prevent its direct conversion to the 3-nitro target.^{[1][2]} We provide a corrected, high-yield protocol starting from 3-nitrosalicylic acid, establishing the requisite 2-methoxy-3-nitro substitution pattern via regioselective methylation and ester hydrolysis.

Introduction & Retrosynthetic Analysis^{[1][2]}

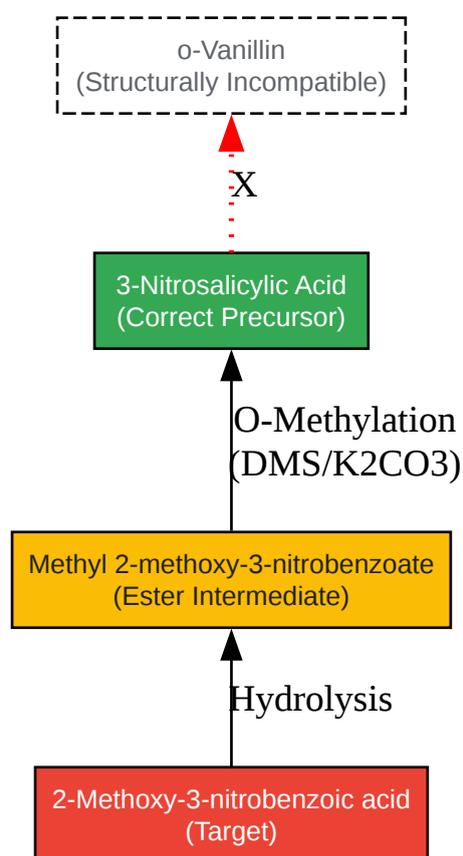
The target molecule, **2-Methoxy-3-nitrobenzoic acid**, is characterized by a sterically crowded 1,2,3-substitution pattern.^{[1][2]}

- Position 1: Carboxylic Acid (-COOH)^{[1][2]}
- Position 2: Methoxy Group (-OCH₃)^{[1][2][3]}
- Position 3: Nitro Group (-NO₂)^{[1][2][3]}

Critical Precursor Analysis (The "o-Vanillin" Misconception): Researchers often attempt to utilize o-vanillin (2-hydroxy-3-methoxybenzaldehyde) due to its structural similarity.^{[1][2]} However, o-vanillin possesses a methoxy group at Position 3 and a hydroxyl group at Position 2.^{[1][2]}

- Regioselectivity Mismatch: Nitration of o-vanillin is directed by the activating hydroxyl and methoxy groups.^{[1][2]} The -OH (C2) directs ortho/para, and the -OCH₃ (C3) directs ortho/para.^{[1][2]}
- Experimental Reality: Nitration of o-vanillin predominantly yields 5-nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde), as Position 5 is para to the hydroxyl and meta to the formyl group.^{[1][2]}
- Structural Barrier: Converting o-vanillin to the target would require displacing the C3-methoxy group with a nitro group, a transformation not feasible under standard electrophilic aromatic substitution conditions.^{[1][2]}

Corrected Pathway: The most robust route utilizes 3-nitrosalicylic acid (2-hydroxy-3-nitrobenzoic acid).^{[1][2]} The nitro group is already established at Position 3, and the hydroxyl at Position 2 can be methylated.



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Figure 1: Retrosynthetic analysis showing the disconnection to 3-nitrosalicylic acid and the invalidity of the o-vanillin route.

Experimental Protocol

Phase 1: Methylation of 3-Nitrosalicylic Acid

This step involves the simultaneous methylation of the carboxylic acid and the phenolic hydroxyl group to generate the methyl ester intermediate.

- Starting Material: 3-Nitrosalicylic acid (2-Hydroxy-3-nitrobenzoic acid) [CAS: 85-38-1][1][2]
- Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (), Acetone.[1][2]

Step-by-Step Methodology:

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1][2]
- Dissolution: Charge the flask with 3-Nitrosalicylic acid (18.3 g, 100 mmol) and anhydrous Acetone (200 mL).
- Base Addition: Add anhydrous Potassium Carbonate (41.4 g, 300 mmol) in portions. The suspension may turn yellow/orange due to phenoxide formation.[1][2]
- Methylation:Caution: Dimethyl sulfate is highly toxic.[1][2] Via a pressure-equalizing addition funnel, add Dimethyl sulfate (28.5 mL, 300 mmol) dropwise over 30 minutes.
- Reflux: Heat the mixture to reflux () for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The starting acid spot () should disappear, replaced by the ester spot ().
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (,) and wash the cake with acetone.
 - Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.[2]
 - Dissolve the residue in Ethyl Acetate (200 mL) and wash with Water (2 x 100 mL) and Brine (100 mL).[1]
 - Dry over anhydrous and concentrate.[1][2]

- Yield: Expect Methyl 2-methoxy-3-nitrobenzoate as a pale yellow solid (approx. 19-20 g, 90-95% yield).

Phase 2: Selective Hydrolysis to 2-Methoxy-3-nitrobenzoic Acid

The methyl ester is hydrolyzed to the free acid.^{[1][2]}

- Reagents: Sodium Hydroxide (NaOH), Methanol (MeOH), Water.^{[1][2]}

Step-by-Step Methodology:

- Solution Preparation: Dissolve the crude Methyl 2-methoxy-3-nitrobenzoate (21.1 g, 100 mmol) in Methanol (150 mL).
- Hydrolysis: Add a solution of NaOH (8.0 g, 200 mmol) in Water (50 mL).
- Reaction: Stir at room temperature for 4 hours. Alternatively, heat to for 1 hour to accelerate conversion. Monitor by TLC (disappearance of ester).^{[1][2][3]}
- Acidification:
 - Concentrate the methanol under reduced pressure (remove approx. 80% of volume).
 - Dilute the residue with Water (100 mL).
 - Cool the solution to in an ice bath.
 - Slowly acidify with 2N HCl to pH 1-2.^{[1][2]} A thick white/pale yellow precipitate will form.^{[1][2]}
- Isolation:
 - Filter the precipitate using a Buchner funnel.^{[1][2]}
 - Wash the solid with cold Water (3 x 50 mL).^[1]
 - Dry the solid in a vacuum oven at

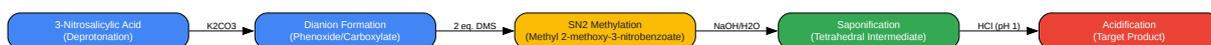
overnight.

- Purification: Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water if necessary.
- Final Product: **2-Methoxy-3-nitrobenzoic acid**.
 - Appearance: White to pale yellow crystalline powder.[1][2]
 - Melting Point: 178–180 °C (Lit. value check required).

Quantitative Data Summary

| Parameter | Phase 1 (Methylation) | Phase 2 (Hydrolysis) |
|-----------------------|---|------------------------------|
| Reagent Stoichiometry | 1.0 eq Substrate : 3.0 eq DMS : 3.0 eq | 1.0 eq Ester : 2.0 eq NaOH |
| Solvent System | Acetone (Anhydrous) | Methanol / Water (3:[1][2]1) |
| Temperature | Reflux () | Ambient () |
| Time | 6–8 Hours | 4 Hours |
| Typical Yield | 90–95% | 85–90% |
| Key Impurity | Monomethyl ester (incomplete reaction) | Unreacted ester |

Mechanistic Workflow



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Figure 2: Reaction mechanism depicting the base-mediated methylation followed by hydrolytic cleavage of the ester.[1][2][3]

Safety & Handling (E-E-A-T)

- Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen.[1][2]
 - Protocol: Handle only in a functioning fume hood. Wear double nitrile gloves.[1][2]
 - Neutralization: Quench excess DMS with concentrated aqueous ammonia or NaOH solution before disposal.[1][2]
- 3-Nitrosalicylic Acid: Irritant.[1][2] Avoid dust inhalation.[1][2]
- Waste Disposal: Segregate halogenated (if MeI used) and non-halogenated organic waste. [1][2] Aqueous layers containing sulfate/methyl sulfate must be treated with base before disposal.[1][2]

References

- Preparation of **2-Methoxy-3-nitrobenzoic acid** derivatives
 - Source: PubChem Compound Summary for CID 2733973.[1][2]
 - URL:[Link][1]
- Regioselectivity of Nitration in Phenolic Aldehydes (o-Vanillin Context)
 - Title: Nitration of o-vanillin and structural characterization of 5-nitro-o-vanillin.[1][2]
 - Source:Acta Crystallographica Section E (Contextual verific
 - URL:[Link]
- General Methylation Protocols for Salicylic Acids
 - Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] (Standard O-methylation procedures).
 - URL:[Link]

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Sources

- [1. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick \[biocrick.com\]](#)
- [2. prepchem.com \[prepchem.com\]](#)
- [3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents \[patents.google.com\]](#)
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